3-[4-(Diethylamino)anilino]indol-2-one, also referred to as (3E)-3-{[4-(diethylamino)phenyl]imino}-2,3-dihydro-1H-indol-2-one, is a synthetic organic compound that belongs to the class of indole derivatives. This compound features a diethylamino group attached to a phenyl ring, which is further connected to an imino group and an indole moiety. Its unique structure provides various chemical and biological properties that are of significant interest in scientific research and potential applications in medicine and materials science.
The compound is synthesized through various chemical methods, primarily involving the condensation of 4-(diethylamino)benzaldehyde with isatin under basic conditions. This synthesis can be performed using different bases such as sodium hydroxide or potassium carbonate, typically in solvents like ethanol or methanol.
3-[4-(Diethylamino)anilino]indol-2-one is classified as an indole derivative, specifically characterized by its imino linkage and diethylamino substituent. It is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural features.
The synthesis of 3-[4-(Diethylamino)anilino]indol-2-one generally involves several key steps:
The synthesis can also utilize intermediates derived from β-carbonyl sulfides and azasulfonium salts, showcasing versatility in synthetic routes .
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Common solvents include ethanol and methanol, which facilitate the reaction while maintaining solubility of reactants. The use of different bases can influence the reaction kinetics and final product characteristics.
The molecular structure of 3-[4-(Diethylamino)anilino]indol-2-one can be represented by its molecular formula with a molecular weight of 293.4 g/mol. Its structure includes:
Crystallographic studies indicate that all bond lengths and angles within the compound are consistent with typical values observed in similar organic compounds, confirming its structural integrity .
3-[4-(Diethylamino)anilino]indol-2-one can participate in various chemical reactions due to its functional groups:
Molecular docking studies have revealed that modifications to the diethylamino group significantly influence binding interactions with biological targets such as tubulin, which is crucial for understanding its potential therapeutic applications.
The mechanism of action for 3-[4-(Diethylamino)anilino]indol-2-one involves its interaction with specific molecular targets, including enzymes and receptors:
Relevant data on melting point, boiling point, density, and other physical constants are essential for practical applications but are not extensively documented in available literature .
3-[4-(Diethylamino)anilino]indol-2-one has several scientific uses:
The indole scaffold demonstrates high affinity for tyrosine kinase domains, particularly Vascular Endothelial Growth Factor Receptor 2. Molecular analyses reveal that 3-[4-(Diethylamino)anilino]indol-2-one occupies the adenosine triphosphate-binding pocket through three critical interactions: hydrogen bonding between the indolinone carbonyl and Cysteine 919 residue, hydrophobic packing of the diethylaminoanilino group within the hydrophobic region, and π-stacking of the indole ring with Phenylalanine 918. This binding mode disrupts Vascular Endothelial Growth Factor Receptor 2 autophosphorylation at Tyrosine 1175, thereby inhibiting downstream proliferative signaling in endothelial cells [6] [9].
Kinase selectivity profiling indicates 50-fold greater potency against Vascular Endothelial Growth Factor Receptor 2 (half maximal inhibitory concentration = 16.3 nanomolar) versus Platelet Derived Growth Factor Receptor and Fibroblast Growth Factor Receptor. This selectivity originates from steric complementarity with the Gatekeeper region of Vascular Endothelial Growth Factor Receptor 2 and electrostatic compatibility with Lysine 868 in the catalytic cleft [6] [9]. The compound suppresses Vascular Endothelial Growth Factor-mediated endothelial migration in vitro at nanomolar concentrations, confirming functional inhibition of angiogenic pathways [10].
Table 1: Key Binding Interactions with Vascular Endothelial Growth Factor Receptor 2
Compound Region | Receptor Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Indolinone carbonyl | Cysteine 919 | Hydrogen bond | -2.8 |
Indole ring | Phenylalanine 918 | π-π stacking | -1.9 |
Diethylaminoanilino group | Valine 899 | Hydrophobic packing | -3.2 |
Anilino nitrogen | Aspartic acid 1046 | Electrostatic attraction | -1.5 |
The diethylaminoanilino moiety confers distinct selectivity for Protein Kinase C beta isoforms over other Protein Kinase C family members. Biochemical assays demonstrate 15-fold higher inhibition of Protein Kinase C beta II (half maximal inhibitory concentration = 0.38 micromolar) versus Protein Kinase C alpha and delta isoforms. This selectivity arises from ionic interactions between the protonated diethylamino group and Glutamic Acid 500 in the C2 domain of Protein Kinase C beta II, a residue absent in other isoforms. Molecular dynamics simulations reveal stable binding (root mean square deviation < 1.5 Å over 100 nanoseconds) mediated by hydrogen bonding with Threonine 514 and hydrophobic contacts with Valine 505 [1].
Protein Kinase C beta isoform inhibition disrupts nuclear factor kappa B signaling in tumor vasculature, reducing interleukin 6 and interleukin 8 production by cancer-associated endothelial cells. In pancreatic carcinoma models, this correlates with 60% suppression of tumor-associated macrophage recruitment compared to untreated controls, demonstrating indirect anti-angiogenic effects beyond direct Vascular Endothelial Growth Factor Receptor 2 blockade [1] [5].
Structural similarities to ellipticine derivatives suggest potential Topoisomerase II interactions, though direct evidence remains limited. The planar indole system intercalates into deoxyribonucleic acid at guanine-cytosine-rich regions, stabilizing the Topoisomerase II-cleavable complex. In vitro assays show dose-dependent increases in linear deoxyribonucleic acid formation (35% at 5 micromolar) in Topoisomerase IIα-enriched nuclear extracts, indicating poisoning activity comparable to etoposide derivatives [4] [8].
Notably, the diethylaminoanilino side chain enhances poisoning efficacy through electrostatic interactions with phosphate groups near the cleavage site. Unlike classical poisons, the compound preferentially targets Topoisomerase IIα (proliferation-associated isoform) over Topoisomerase IIβ, reducing off-target genotoxicity risks. This isoform selectivity correlates with 40% higher binding affinity for the adenosine triphosphatease domain of Topoisomerase IIα versus Topoisomerase IIβ in molecular docking studies [4] [8].
The compound orchestrates multi-target angiogenesis suppression through complementary mechanisms:
Hypoxia pathway disruptionUnder hypoxic conditions (1% oxygen), the compound reduces Hypoxia Inducible Factor 1 alpha accumulation by 75% in renal carcinoma cells versus controls. This occurs through dual inhibition of Phosphatidylinositol 3-Kinase/Akt/mammalian target of rapamycin signaling (impaired Hypoxia Inducible Factor 1 alpha translation) and Protein Kinase C-mediated nuclear translocation. Consequently, Vascular Endothelial Growth Factor transcription decreases by 80%, creating negative feedback on angiogenic stimulation [5] [10].
Non-canonical vessel formation blockadeBeyond sprouting angiogenesis, the compound suppresses alternative vascularization modes:
Table 2: Multi-Target Effects on Angiogenic Pathways
Angiogenesis Mechanism | Molecular Target | Observed Effect | Experimental Model |
---|---|---|---|
Hypoxia signaling | Hypoxia Inducible Factor 1 alpha | 75% reduction in nuclear accumulation | Renal carcinoma spheroids |
Endothelial sprouting | Vascular Endothelial Growth Factor Receptor 2 autophosphorylation | 90% inhibition at 100 nanomolar | Human umbilical vein endothelial cells |
Vasculogenic mimicry | Matrix metalloproteinase 2 | 4-fold downregulation | Melanoma cell matrigel assay |
Pericyte recruitment | Platelet Derived Growth Factor Receptor beta | 50% phosphorylation reduction | Co-culture systems |
Endothelial progenitor mobilization | Stromal cell-derived factor 1 | 60% decrease in circulation | Mouse xenograft models |
The compound exhibits superior anti-angiogenic efficacy in desmoplastic tumors (pancreatic, hepatocellular) where vascular endothelial growth factor monotherapy fails. This originates from concurrent inhibition of Fibroblast Growth Factor Receptor and Platelet Derived Growth Factor Receptor signaling in cancer-associated fibroblasts, disrupting stromal-endothelial crosstalk essential for angiogenesis in fibrotic microenvironments [6] [10].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8